molecular formula C28H56O3 B14219516 Acetic acid;hexacos-1-en-1-ol CAS No. 825615-89-2

Acetic acid;hexacos-1-en-1-ol

Cat. No.: B14219516
CAS No.: 825615-89-2
M. Wt: 440.7 g/mol
InChI Key: LLOURCGVULHDQA-UHFFFAOYSA-N
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Description

Acetic Acid (CH₃COOH) is a simple carboxylic acid with widespread industrial applications, including use as a solvent, preservative, and chemical precursor. It is characterized by its polar, acidic nature due to the carboxyl (-COOH) group, enabling hydrogen bonding and reactivity with bases and alcohols. Acetic acid’s modification capabilities, such as introducing porosity and functional groups in biochar, make it valuable in environmental remediation .

Hexacos-1-en-1-ol (C₂₆H₅₂O) is a long-chain fatty alcohol with a terminal double bond. Its hydrophobic alkyl chain and hydroxyl (-OH) group allow it to participate in esterification reactions and act as a surfactant or emulsifier.

Properties

CAS No.

825615-89-2

Molecular Formula

C28H56O3

Molecular Weight

440.7 g/mol

IUPAC Name

acetic acid;hexacos-1-en-1-ol

InChI

InChI=1S/C26H52O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27;1-2(3)4/h25-27H,2-24H2,1H3;1H3,(H,3,4)

InChI Key

LLOURCGVULHDQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;hexacos-1-en-1-ol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with hexacos-1-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hexacos-1-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in hexacos-1-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used in substitution reactions.

Major Products

    Oxidation: Hexacosanal or hexacosanoic acid.

    Reduction: Hexacos-1-en-1-ol and acetic acid.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of acetic acid;hexacos-1-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of microbial growth, modulation of inflammatory responses, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily focuses on acetic acid-modified sludge-based biochar (ASBB) for uranium (U(VI)) recovery. Below, ASBB is compared with other adsorbents and modifiers in terms of efficiency, mechanisms, and functional groups.

Table 1: Comparison of Adsorbents for Uranium Removal

Adsorbent Modification Method Max. Removal Rate Sorption Capacity (mg/g) Key Functional Groups pH Optimum Reference
ASBB Acetic acid 97.8% ~200 -COOH, -COO⁻ 6.0
Fe₃O₄-modified biochar Fe₃O₄ nanoparticles >90% 112–150 Fe-O, -OH 5.0–7.0
Nitric acid-modified biochar HNO₃ oxidation 95% 180–210 -NO₂, -COOH 4.0–6.0
Amino-functionalized SiO₂ Mesoporous silica + NH₂ 98% 220 -NH₂, -Si-O 5.5–7.5
Graphene oxide composites Polyaniline coating 95% 190 -OH, -NH 4.0–6.0

Key Findings:

ASBB vs. Unmodified Biochar (SBB): ASBB’s U(VI) removal efficiency (97.8%) is 35% higher than SBB due to acetic acid’s dual effect: enhancing porosity (BET surface area increased by ~30%) and introducing carboxyl (-COOH) groups . FTIR and XPS analyses confirm that U(VI) binds via monodentate coordination with -COO⁻ groups on ASBB, unlike physical adsorption dominant in SBB .

ASBB vs. Fe₃O₄-Modified Biochar:

  • Fe₃O₄-modified biochar relies on magnetic separation and Fe-O bonding but shows lower reusability (≤5 cycles vs. ASBB’s 10 cycles with 93% efficiency retention) .
  • ASBB operates faster (equilibrium in 5 minutes vs. 30–60 minutes for Fe₃O₄ systems) .

ASBB vs. Nitric Acid-Modified Biochar: Nitric acid introduces nitro (-NO₂) groups but reduces biochar stability in acidic conditions (pH < 4). ASBB maintains efficiency across pH 3–9 due to robust -COOH/-COO⁻ buffering .

ASBB vs. Synthetic Polymers (e.g., MOFs):

  • Metal-organic frameworks (MOFs) exhibit higher sorption capacities (~300 mg/g) but require complex synthesis and lack cost-effectiveness for large-scale wastewater treatment .

Mechanistic and Functional Group Analysis

Table 2: Functional Groups and Their Roles in Uranium Sorption

Functional Group Adsorbent Interaction Mechanism Efficiency Contribution
-COOH/-COO⁻ ASBB Monodentate coordination with U(VI) 60–70%
Fe-O Fe₃O₄-biochar Ion exchange and surface complexation 50–60%
-NH₂ Amino-silica Chelation and electrostatic attraction 70–80%
-OH Graphene oxide Physical adsorption and hydrogen bonding 40–50%
  • ASBB’s Advantage: The -COOH/-COO⁻ groups provide pH-dependent charge modulation, enabling efficient U(VI) binding across a broader pH range compared to -NH₂ or -OH groups .

Industrial and Environmental Relevance

  • Cost-Effectiveness: ASBB uses excess sludge and acetic acid, both low-cost waste materials, making it economically viable for uranium recovery .
  • Sustainability: Unlike synthetic polymers or Fe₃O₄ systems, ASBB minimizes secondary pollution and supports circular economy principles .

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